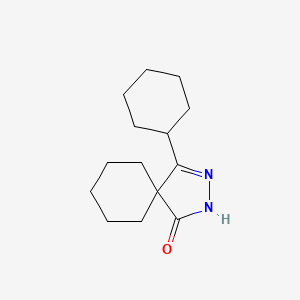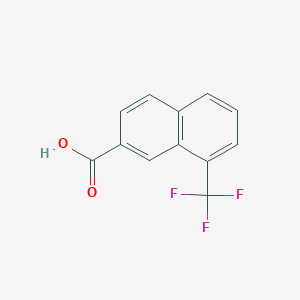
2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-amine is a quinoline derivative that has garnered attention due to its unique chemical structure and potential applications in various fields. The presence of both methyl and trifluoromethyl groups on the quinoline ring imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-trifluoromethylaniline with methyl acetates in the presence of a base can yield the desired quinoline derivative . Additionally, Suzuki–Miyaura coupling reactions have been employed to introduce various substituents on the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity. The use of environmentally benign reagents and solvents is also a consideration in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing bioactive molecules.
Medicine: Research has shown potential antitumor activity, making it a candidate for drug development.
Mecanismo De Acción
The mechanism by which 2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-amine exerts its effects involves interactions with molecular targets and pathways. For instance, it has been shown to inhibit microtubule polymerization, which is crucial for cell division. This mechanism is particularly relevant in its potential antitumor activity, where it disrupts the mitotic process in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)quinolin-4-amine: Shares the trifluoromethyl group but lacks the dimethyl substitutions.
3,3-Dimethyl-6-trifluoromethyl-1,2,3,4-tetrahydroindolo[2,3-c]quinolin-1-one: Another quinoline derivative with similar substituents but different structural features.
Uniqueness
2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-amine is unique due to the specific combination of methyl and trifluoromethyl groups on the quinoline ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H11F3N2 |
|---|---|
Peso molecular |
240.22 g/mol |
Nombre IUPAC |
2,3-dimethyl-6-(trifluoromethyl)quinolin-4-amine |
InChI |
InChI=1S/C12H11F3N2/c1-6-7(2)17-10-4-3-8(12(13,14)15)5-9(10)11(6)16/h3-5H,1-2H3,(H2,16,17) |
Clave InChI |
KCNXUEDTYZJRIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2C=CC(=CC2=C1N)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


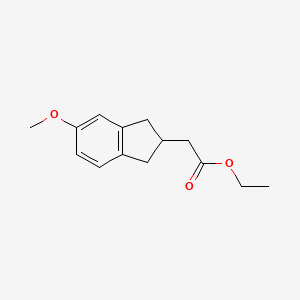

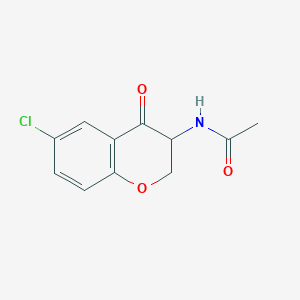
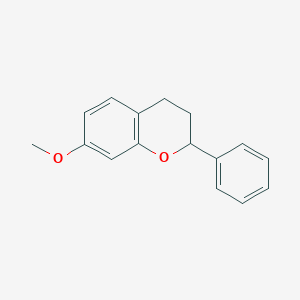

![tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate](/img/structure/B11872827.png)
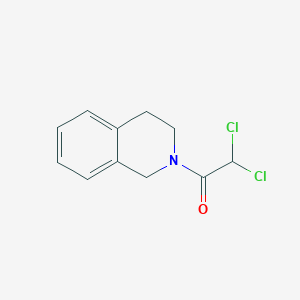

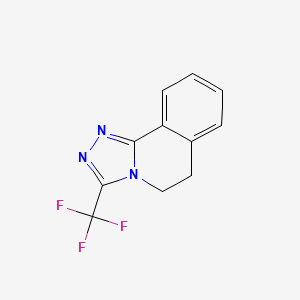
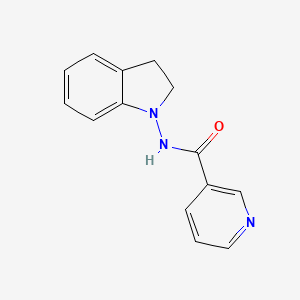
![N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-6-yl)acetamide](/img/structure/B11872836.png)

